Sodium;1-methoxy-4-prop-1-enylbenzene
Description
Sodium;1-methoxy-4-prop-1-enylbenzene is the sodium salt derivative of 1-methoxy-4-prop-1-enylbenzene (commonly known as anethole or oil of anise), a naturally occurring aromatic compound with the molecular formula C₁₀H₁₂O. The parent compound is characterized by a methoxy group (-OCH₃) and a propenyl group (-CH₂CH=CH₂) attached to a benzene ring . Its sodium salt form enhances solubility in polar solvents due to ionic interactions, making it suitable for applications in pharmaceuticals, agrochemicals, or as a stabilizing agent in formulations.
Key properties of 1-methoxy-4-prop-1-enylbenzene (anethole):
- Density: 0.959 ± 0.06 g/cm³
- Surface Tension: 31.8 ± 3.0 dyne/cm
- Refractive Index: 1.545 ± 0.02
- Applications: Primarily used in flavor and fragrance industries due to its licorice-like aroma .
The sodium salt variant is less documented in the literature but is inferred to retain the aromatic backbone while exhibiting altered physicochemical properties (e.g., higher water solubility).
Properties
IUPAC Name |
sodium;1-methoxy-4-prop-1-enylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O.Na/c1-3-4-9-5-7-10(11-2)8-6-9;/h3-8H,1-2H3;/q;+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGYTOCDSMDCRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC=C(C=C1)OC.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12NaO+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the use of benzodioxin derivatives and butanoic acid precursors. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to produce the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The benzodioxin ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the benzodioxin ring.
Scientific Research Applications
4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The benzodioxin ring structure allows it to bind to certain enzymes and receptors, influencing biological processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sodium Salts of Methoxy-Substituted Benzenes
Compound A : 3-[5-Methoxy-2-(4-methoxy-3,5-dimethyl-pyridin-2-yl-methanesulfinyl)-benzimidazole-1-sulfonyl]-benzoic acid sodium salt (9c)
- Structure : Contains a benzimidazole core with dual methoxy groups, a pyridine ring, and a sulfonyl group.
- Molecular Weight : Higher (>500 g/mol) due to the complex heterocyclic framework.
- Applications : Likely used in pharmaceutical research (e.g., proton pump inhibitors or enzyme inhibitors) due to sulfonyl and sulfinyl moieties .
Compound B : {4-[5-Methoxy-2-(4-methoxy-3,5-dimethylpyridin-2-ylmethanesulfinyl)-benzimidazole-1-sulfonyl]-phenoxy}-acetic acid sodium salt (6e)
- Structure: Similar to Compound A but includes a phenoxy-acetic acid group.
- Key Difference : Enhanced hydrophilicity from the acetic acid moiety, making it suitable for aqueous formulations .
Sodium;1-Methoxy-4-Prop-1-Enylbenzene
- Molecular Weight : ~188 g/mol (parent compound) + sodium ion.
- Applications: Limited to non-medicinal uses (e.g., stabilizers or flavor enhancers) due to the absence of bioactive functional groups .
Non-Sodium Analogues with Methoxy and Alkenyl Groups
Compound C : 1-Methyl-4-prop-1-en-2-ylbenzene
- Structure : Methoxy replaced with a methyl group; propenyl isomer (isopropenyl).
- Properties : Lower polarity due to the absence of oxygenated groups.
- Applications : Intermediate in polymer synthesis or fragrances .
Compound D : 1,2-Dimethoxy-4-[(1Z)-prop-1-en-1-yl]benzene
- Structure : Additional methoxy group at the 2-position.
- Impact: Increased steric hindrance and altered electronic properties compared to the monosubstituted derivative .
Compound E : 1-Methoxy-4-(2-phenoxyethylsulfonyl)benzene
- Structure: Incorporates a sulfonyl-phenoxyethyl chain.
- Applications: Potential use as a surfactant or reactive intermediate in organic synthesis .
Comparative Data Table
Research Findings and Key Differences
- Solubility : Sodium salts (e.g., Compound A, B) exhibit higher aqueous solubility than neutral analogues (e.g., anethole or Compound C) due to ionic character .
- Synthetic Complexity : this compound is synthesized via straightforward alkylation or coupling reactions , while benzimidazole derivatives (A, B) require multi-step heterocyclic synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
